molecular formula C10H10N4S B7578423 N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine

N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine

Cat. No. B7578423
M. Wt: 218.28 g/mol
InChI Key: CFWPIBMGSWCHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine (CPPT) is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. CPPT is a heterocyclic compound that consists of a pyrazine ring, a thiazole ring, and a cyclopropyl group. This compound has shown promising results in various scientific research applications, including antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine involves the inhibition of various enzymes and proteins that are essential for cell growth and survival. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine also inhibits the activity of tubulin, a protein that is essential for cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine also inhibits the growth of blood vessels, which is essential for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine is its potential as a new drug candidate for cancer and microbial infections. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
One of the limitations of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine is its low solubility in water, which can limit its bioavailability and efficacy. The formulation of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine with suitable excipients can overcome this limitation.

Future Directions

There are several future directions for research on N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine. Another area of research is the development of new formulations of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine to improve its solubility and bioavailability.
Further research is also needed to determine the efficacy and safety of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine in clinical trials. The potential of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine as a new drug candidate for cancer and microbial infections needs to be explored further.
Conclusion
In conclusion, N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that has shown promising results in various scientific research applications, including antitumor and antimicrobial activities. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine inhibits the activity of various enzymes and proteins that are essential for cell growth and survival. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has several advantages as a new drug candidate for cancer and microbial infections, but further research is needed to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 2-cyanopyrazine with cyclopropylamine to form N-cyclopropyl-2-cyanopyrazine. This intermediate is then reacted with thioamide to form N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine. The overall reaction scheme is shown below:

Scientific Research Applications

N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has shown promising results in various scientific research applications. One of the most significant applications of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine is its antitumor activity. N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine in cancer cells involves the inhibition of cell proliferation and induction of apoptosis.
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has also shown antimicrobial activity against various bacteria and fungi. The mechanism of action of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine in microbial cells involves the disruption of the cell membrane and inhibition of cell growth.

properties

IUPAC Name

N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7(1)13-10-14-9(6-15-10)8-5-11-3-4-12-8/h3-7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPIBMGSWCHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine

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